2-(6-Bromopyridin-3-YL)oxazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-YL)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxazolines formed can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor . This method is advantageous due to its stereospecificity and the ability to perform the reaction under flow conditions, which improves safety and product purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable flow synthesis techniques. These methods ensure consistent product quality and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-YL)oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Bromopyridin-3-YL)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-YL)oxazole involves its interaction with biological targets through non-covalent interactions. The oxazole ring can bind to various enzymes and receptors, influencing their activity and leading to potential therapeutic effects . The bromopyridine moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
2-(6-Bromopyridin-3-YL)oxazole can be compared with other oxazole derivatives:
Oxazole: A simpler structure with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom at different positions, leading to different chemical properties.
Oxadiazole: Features an additional nitrogen atom, which can alter its reactivity and biological activity.
These compounds share a common oxazole ring but differ in their substitution patterns and additional functional groups, which can significantly impact their chemical behavior and applications .
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H |
InChI Key |
QXIJRCKWNGERBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CO2)Br |
Origin of Product |
United States |
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